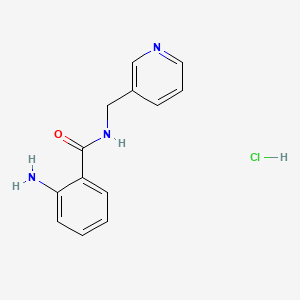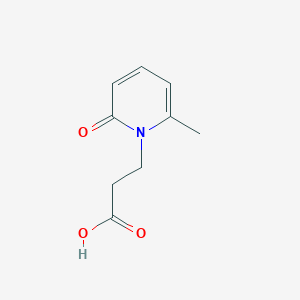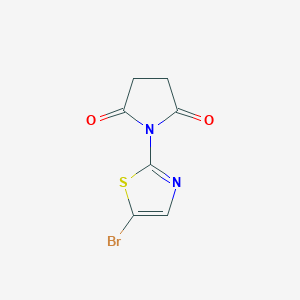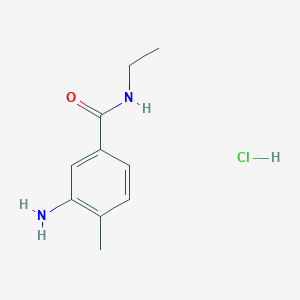
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
Overview
Description
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, also known as BDIQ, is an organic compound belonging to the class of isoquinolinones. It has a wide range of applications in organic synthesis, medicinal chemistry and chemical biology. In particular, it is used as a building block for the synthesis of various biologically active molecules. BDIQ is also used as a reagent for the synthesis of various compounds and as a catalyst for various organic reactions.
Scientific Research Applications
Synthesis and Catalysis
- Rhodium-Catalyzed Synthesis: Highly functionalized 4-bromo-1,2-dihydroisoquinolines, closely related to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, have been synthesized using 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. A bromonium ylide intermediate is critical in this process, indicating potential in synthetic chemistry applications (He et al., 2016).
Chemical Reactions and Mechanisms
- Formation of Bromoisoquinolines: The synthesis of bromo-7-methoxyisoquinoline, which shares structural similarities with 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, involves Jackson's modification of the Pomeranz-Fritsch ring synthesis. This highlights the complex chemical reactions and potential applications in creating various isoquinoline derivatives (Armengol, Helliwell, & Joule, 2000).
Photolabile Protecting Groups
- Photoremovable Protecting Group for Carboxylic Acids: 8-Bromo-7-hydroxyquinoline, a derivative of 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, has been identified as an efficient photolabile protecting group with high sensitivity to multiphoton excitation. This makes it useful in biological applications, especially for controlling the release of biological messengers in cell and tissue culture with light (Fedoryak & Dore, 2002).
Crystal Structure Analysis
- Crystal Structure of Dihydroisoquinoline Derivatives: Research on the crystal structure of various dihydroisoquinoline compounds, including those structurally related to 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, provides insights into their chemical properties and potential applications in medicinal chemistry and material science (Zhu et al., 2011).
Antitumor Activity
- Potential in Antitumor Applications: Some derivatives of dihydroisoquinoline, like 7-Bromo-1,2-dihydroisoquinolin-3(4H)-one, have been studied for their antitumor activities, suggesting a role in the development of new therapeutic agents (Saleh et al., 2020).
properties
IUPAC Name |
7-bromo-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUGBXADZXVVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680685 | |
| Record name | 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one | |
CAS RN |
943751-93-7 | |
| Record name | 7-Bromo-1,4-dihydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522520.png)
![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1522529.png)


![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)


![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)
